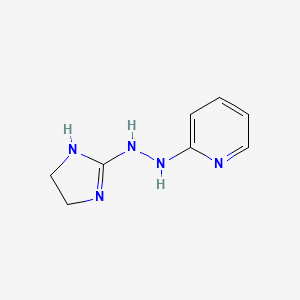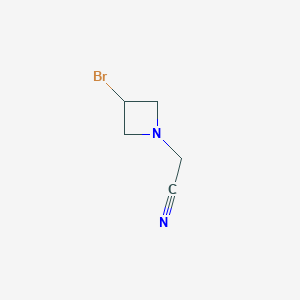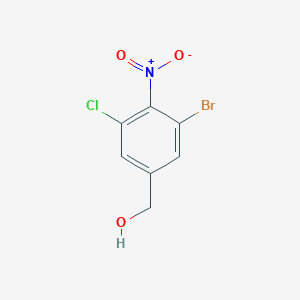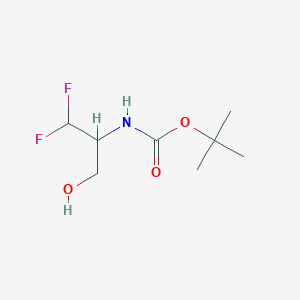
9-(o-tert-Butylanilino)acridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(o-tert-Butylanilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. This compound is characterized by the presence of a tert-butyl group attached to the aniline moiety, which is further connected to the acridine core. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(o-tert-Butylanilino)acridine hydrochloride typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid using phosphorus pentachloride (PCl5) as a cyclizing agent.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of acridine with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting the tert-butylated acridine with o-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the acridine core, leading to dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated acridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(o-tert-Butylanilino)acridine hydrochloride is
Propriétés
Numéro CAS |
75775-82-5 |
|---|---|
Formule moléculaire |
C23H23ClN2 |
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
acridin-9-yl-(2-tert-butylphenyl)azanium;chloride |
InChI |
InChI=1S/C23H22N2.ClH/c1-23(2,3)18-12-6-9-15-21(18)25-22-16-10-4-7-13-19(16)24-20-14-8-5-11-17(20)22;/h4-15H,1-3H3,(H,24,25);1H |
Clé InChI |
WBGGZRZVSIFKKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


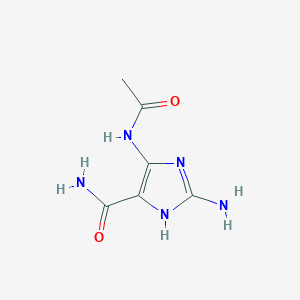

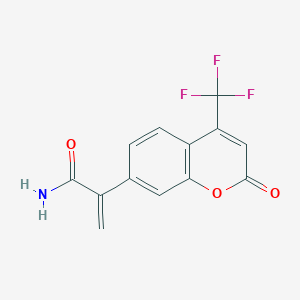
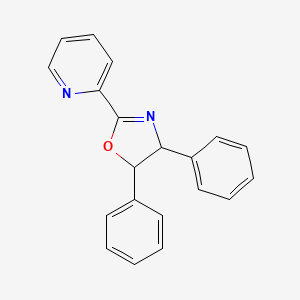
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)

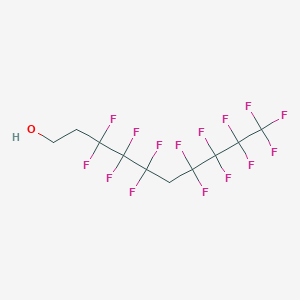
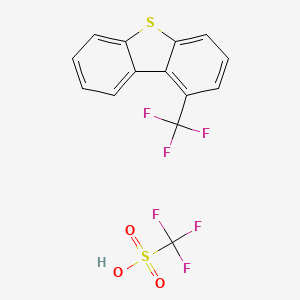
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
